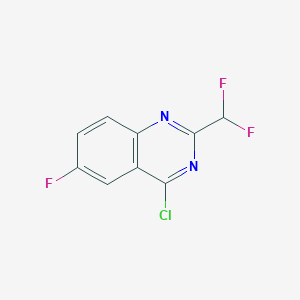

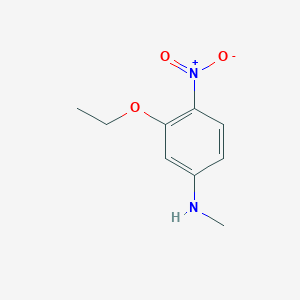

![molecular formula C8H12N2O2 B1428995 [1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol CAS No. 1339092-63-5](/img/structure/B1428995.png)

[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol

Descripción general

Descripción

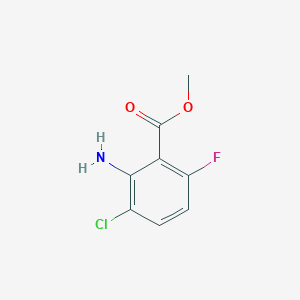

“[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol” is a chemical compound with a molecular weight of 168.2 . It is also known by its IUPAC name "(1-tetrahydro-3-furanyl-1H-pyrazol-4-yl)methanol" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C8H12N2O2/c11-5-7-3-9-10(4-7)8-1-2-12-6-8/h3-4,8,11H,1-2,5-6H2" . This indicates that the compound has a pyrazole ring attached to an oxolane ring via a methanol group.Physical And Chemical Properties Analysis

“[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol” is an oil-like substance . It has a molecular weight of 168.2 .Aplicaciones Científicas De Investigación

Supramolecular Chemistry : A study by Lam et al. (1997) discusses the synthesis and X-ray crystal structure of a triple-stranded helical supramolecular complex formed between tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and copper(I), demonstrating its potential in the field of supramolecular chemistry (Lam et al., 1997).

Antibacterial Activity : Sangepu et al. (2016) synthesized novel isoxazole-, 1,2,4-oxadiazole-, and (1H-pyrazol-4-yl)-methanone oxime derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride, which were evaluated for their antibacterial activity (Sangepu et al., 2016).

Green Chemistry Approach : Doherty et al. (2022) report on the synthesis of the acyl pyrazole derivative (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone using an oxidative functionalization reaction, highlighting a clean, green approach in chemical synthesis (Doherty et al., 2022).

Catecholase Activity : A study by Mouadili et al. (2013) investigates the catecholase activity of in situ copper complexes with pyrazole and pyridine-based ligands, contributing to the understanding of enzyme mimicry in chemistry (Mouadili et al., 2013).

Antimicrobial Activity : Kumar et al. (2012) synthesized a series of pyridin-4-yl)methanones with notable antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Carbon Dioxide Conversion : Ribeiro et al. (2017) demonstrated the highly efficient conversion of carbon dioxide to methanol using an iron(II) scorpionate catalyst, showcasing an eco-friendly approach to addressing environmental challenges (Ribeiro et al., 2017).

Computational Chemistry : Mabrouk et al. (2020) conducted a computational study on the synthesis of new pyrazolyl α-amino esters derivatives, demonstrating the integration of computational methods in chemical synthesis research (Mabrouk et al., 2020).

Catalytic Activity : Bouroumane et al. (2021) synthesized pyrazole-based ligands and evaluated their catalytic properties in the oxidation of catechol to o-quinone, contributing to the field of catalysis (Bouroumane et al., 2021).

Propiedades

IUPAC Name |

[1-(oxolan-3-yl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-5-7-3-9-10(4-7)8-1-2-12-6-8/h3-4,8,11H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZISKWXQDDEJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)

![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)

![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)

![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)